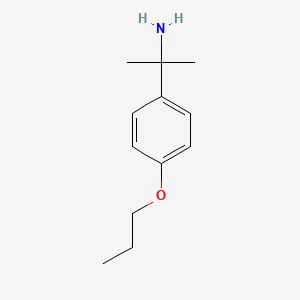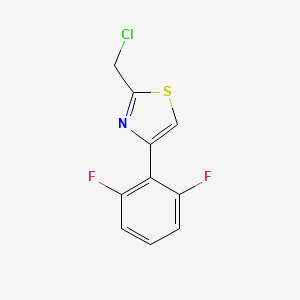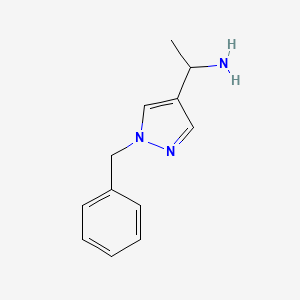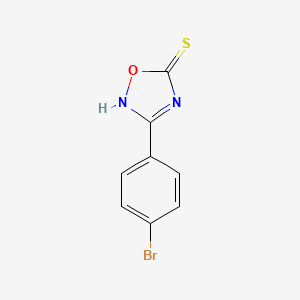
3-(4-Bromphenyl)-1,2,4-oxadiazol-5-thiol
Übersicht
Beschreibung
3-(4-Bromophenyl)-1,2,4-oxadiazole-5-thiol is a chemical compound characterized by its bromophenyl group attached to an oxadiazole ring with a thiol group at the 5-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-bromophenyl hydrazine and carbon disulfide.
Reaction Steps: The hydrazine reacts with carbon disulfide to form a dithiocarbamate intermediate, which is then cyclized under acidic conditions to form the oxadiazole ring.
Purification: The final product is purified through recrystallization or column chromatography.
Industrial Production Methods:
Scale-Up: The synthesis process is scaled up using industrial reactors, ensuring precise control over reaction conditions such as temperature, pressure, and pH.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: The thiol group can be oxidized to form a disulfide.
Reduction: The oxadiazole ring can undergo reduction reactions.
Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or iodine.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Using nucleophiles like sodium methoxide in methanol.
Major Products Formed:
Disulfides: Resulting from the oxidation of the thiol group.
Reduced Oxadiazoles: Resulting from the reduction of the oxadiazole ring.
Substituted Phenyl Rings: Resulting from nucleophilic substitution reactions.
Chemistry:
Synthetic Intermediate: Used as a building block in the synthesis of more complex molecules.
Catalyst: Potential use as a catalyst in organic reactions.
Biology:
Biochemical Studies: Investigated for its role in biochemical pathways.
Enzyme Inhibition: Studied for its potential as an enzyme inhibitor.
Medicine:
Drug Development: Explored for its therapeutic potential in various diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry:
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Wissenschaftliche Forschungsanwendungen
Flüssigkristalltechnologie
Diese Verbindung dient als Schlüsselzwischenprodukt bei der Synthese von seitenkettenmodifizierten Flüssigkristall-Oligomeren und -Polymeren. Diese Materialien weisen einzigartige Eigenschaften wie smektische A-Mesophasen oberhalb von weichen kristallinen Phasen auf, was sie für fortschrittliche Displaytechnologien und optoelektronische Geräte geeignet macht .
Medizinische Chemie
Im Bereich der medizinischen Chemie haben Derivate dieser Verbindung ein Potenzial in der Entwicklung neuer Therapeutika gezeigt. Sie werden auf ihre biologischen Aktivitäten untersucht, darunter antivirale, entzündungshemmende und krebshemmende Eigenschaften .
Materialwissenschaften
Der Bromphenyl-Oxadiazol-Rest ist entscheidend für die Herstellung von Polymeren und nicht-polymeren, geordneten Flüssigkristallphasen. Diese Materialien sind aufgrund ihrer Verarbeitbarkeit, morphologischen Stabilität, chemischen Beständigkeit und hohen Steifigkeit vielversprechend für harte Materialien .
Umweltwissenschaften
Obwohl spezifische Anwendungen in der Umweltwissenschaft nicht direkt zitiert werden, deuten die chemischen Eigenschaften solcher Verbindungen auf einen möglichen Einsatz in der Umweltsensorik und -sanierung hin, da sie reaktiv sind und komplexe Strukturen bilden können .
Analytische Chemie
Verbindungen wie 3-(4-Bromphenyl)-1,2,4-oxadiazol-5-thiol können als analytische Reagenzien oder Zwischenprodukte bei der Synthese komplexerer Moleküle verwendet werden, die als Sonden oder Sensoren in verschiedenen analytischen Techniken dienen .
Biochemie
In der Biochemie werden die Derivate der Verbindung auf ihre Rolle in biologischen Systemen untersucht, die möglicherweise die Enzyminhibition, Signalwege und Stoffwechselprozesse beeinflussen, was zur Entwicklung biochemischer Werkzeuge oder Medikamente führen kann .
Pharmakologie
Das pharmakologische Interesse an solchen Verbindungen liegt in ihren vielfältigen biologischen Aktivitäten. Sie werden auf ihr Potenzial als Medikamentenkandidaten zur Behandlung einer Vielzahl von Krankheiten untersucht, da sie mit biologischen Zielstrukturen interagieren können .
Fortschrittliche Synthesetechniken
Schließlich wird diese Verbindung in fortschrittlichen Synthesetechniken als Baustein für die Herstellung einer Vielzahl strukturell unterschiedlicher Moleküle verwendet, was zur Entdeckung neuer Materialien oder Medikamente mit bedeutenden Anwendungen führen kann .
Wirkmechanismus
The mechanism by which 3-(4-Bromophenyl)-1,2,4-oxadiazole-5-thiol exerts its effects involves its interaction with specific molecular targets and pathways. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. The oxadiazole ring can interact with enzymes, affecting their catalytic activity.
Vergleich Mit ähnlichen Verbindungen
3-(4-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol: Similar structure but with a methoxy group instead of bromine.
3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-thiol: Similar structure but with a chlorine atom instead of bromine.
Uniqueness:
Bromine Atom: The presence of the bromine atom imparts unique chemical properties compared to other halogenated analogs.
Thiol Group: The thiol group provides additional reactivity and potential for forming disulfide bonds.
This comprehensive overview highlights the significance of 3-(4-Bromophenyl)-1,2,4-oxadiazole-5-thiol in various scientific and industrial applications
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)-2H-1,2,4-oxadiazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2OS/c9-6-3-1-5(2-4-6)7-10-8(13)12-11-7/h1-4H,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMNOVCSPUZASJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=S)ON2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


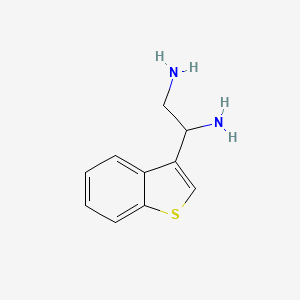

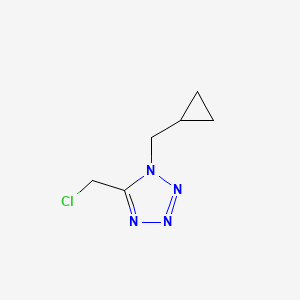
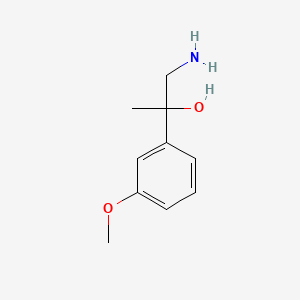
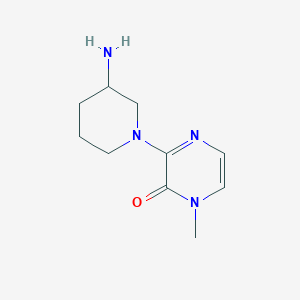
![2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1529257.png)
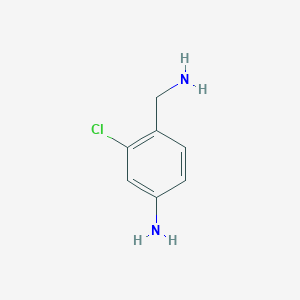
amine](/img/structure/B1529261.png)
![[1-(Pyrimidin-2-ylmethyl)piperidin-4-yl]methanol](/img/structure/B1529262.png)
![2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-amine](/img/structure/B1529264.png)

